molecular formula C15H21FN2O4S B2462430 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide CAS No. 2415601-03-3

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

Cat. No.: B2462430
CAS No.: 2415601-03-3
M. Wt: 344.4
InChI Key: ORXXDQQWGOQSBB-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core, a structure known for its diverse biological activities, linked to a 4-methoxypiperidine ring that is N-substituted with a methanesulfonyl group . The incorporation of a fluorine atom at the 2-position of the benzoyl ring is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and binding affinity . The methanesulfonyl (mesyl) group on the piperidine nitrogen is a distinct structural feature that can influence the compound's physicochemical characteristics and receptor interaction profile . Benzamide derivatives and piperidine-containing compounds are frequently investigated for their activity on the central nervous system. Some structurally related compounds have been explored as 5-HT (serotonin) receptor ligands, demonstrating potential as tools for neurological research . Other piperidine-based benzamides have been studied for their effects on gastrointestinal motility . The specific combination of the 2-fluorobenzamide moiety and the 1-methanesulfonyl-4-methoxypiperidine group in this molecule makes it a valuable chemical entity for developing and screening new bioactive agents. It is suited for use in in vitro assays, target identification studies, and as a building block in the synthesis of more complex chemical libraries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXXDQQWGOQSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,5-Diamine Precursors

A method adapted from involves cyclization of 1,5-diamine intermediates. For example, reacting 1,5-dibromo-3-methoxypentane with ammonium hydroxide under high-pressure conditions yields 4-methoxypiperidine. This approach, however, requires careful temperature control (80–100°C) to avoid ring-opening side reactions.

Nucleophilic Substitution on Preformed Piperidine

An alternative strategy modifies preformed piperidine rings. In, 4-hydroxypiperidine was treated with methyl iodide in the presence of potassium carbonate to introduce the methoxy group. Yields for this step typically range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the Methanesulfonyl Group

Sulfonylation of the piperidine nitrogen is critical. The most reliable method involves reacting 4-methoxypiperidine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base. Key parameters include:

  • Molar ratio : 1:1.2 (piperidine:MsCl) to ensure complete conversion.
  • Temperature : 0–5°C to minimize side reactions.
  • Workup : Sequential washes with dilute HCl (1M) and sodium bicarbonate to remove excess reagents.

This step typically achieves >85% yield, with the product characterized by $$ ^1\text{H NMR} $$ (δ 3.2 ppm, singlet for Ms group).

Functionalization with the Benzamide Moiety

Coupling the sulfonylated piperidine to 2-fluorobenzoic acid is achieved via two primary routes:

Amide Bond Formation Using Carbodiimide Coupling

A method adapted from employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Reaction conditions:

  • Solvent : Dimethylformamide (DMF).
  • Stoichiometry : 1:1.1 (acid:piperidine derivative).
  • Time : 12–16 hours at room temperature.
  • Yield : 70–78% after purification by recrystallization (ethanol/water).

Schotten-Baumann Reaction

For larger-scale synthesis, the Schotten-Baumann method offers advantages. 2-Fluorobenzoyl chloride is reacted with the piperidine derivative in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This method achieves 65–70% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Final purification is typically accomplished via:

  • Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1).
  • Recrystallization : Ethanol/water mixtures yield crystalline product with >98% purity.

Analytical Data :

Property Value Method
Melting Point Not reported
$$ ^1\text{H NMR} $$ δ 7.8–7.2 (m, Ar-H), 3.2 (s, Ms) CDCl₃
$$ \text{LC-MS} $$ [M+H]⁺ 345.1 ESI, positive mode

Comparative Analysis of Methodologies

Yield Optimization

  • Carbodiimide coupling provides higher yields (70–78%) but requires costly reagents.
  • Schotten-Baumann is more economical but sensitive to hydrolysis, necessitating anhydrous conditions.

Scalability

Industrial-scale production favors the Schotten-Baumann method due to lower reagent costs and simpler workup. Pilot studies suggest that continuous flow systems could enhance efficiency.

Environmental Impact

Both methods generate solvent waste (DMF, dichloromethane). Recent advances in demonstrate that substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amine derivatives.

Scientific Research Applications

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyl group can enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[(1-methanesulfonyl-4-piperidinyl)methyl]benzamide: Lacks the methoxy group, which can affect its chemical and biological properties.

    N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide: Lacks the fluorine atom, which can influence its reactivity and binding affinity.

Uniqueness

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is unique due to the combination of its fluorine atom, methanesulfonyl group, and methoxypiperidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic organic compound notable for its potential biological activity. With the molecular formula C15H21FN2O4SC_{15}H_{21}FN_{2}O_{4}S and a molecular weight of 344.4 g/mol, this compound features a fluorine atom, a methanesulfonyl group, and a methoxypiperidinyl moiety attached to a benzamide core. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and methanesulfonyl group enhance binding affinity and selectivity, while the piperidine ring modulates pharmacokinetic properties. The compound's mechanism can be elucidated through the following pathways:

  • Inhibition of Transcription Factors : It has been reported to inhibit the activity of transcription factors like TEAD (TEA domain family members), which play crucial roles in cellular processes including proliferation and differentiation .
  • Impact on Proliferative Diseases : The compound shows promise in treating proliferative diseases, including various cancers, by disrupting pathways that facilitate tumor growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReference
Anticancer Inhibits growth of cancer cell lines by targeting TEAD transcription factors
Anti-inflammatory Potential to reduce inflammation in models of autoimmune diseases
Enzyme Inhibition Exhibits selective inhibition against certain enzymes involved in metabolic pathways

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of TEAD-mediated transcriptional activity, leading to decreased expression of oncogenes .
  • Inflammation Model : In experimental models of inflammation, this compound showed a marked reduction in inflammatory markers, suggesting its potential utility in treating inflammatory conditions such as fibrosis and sclerosis .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

Compound NameKey Differences
N-[(1-methanesulfonyl-4-piperidinyl)methyl]benzamide Lacks the fluorine atom, affecting reactivity and binding affinity
2-fluoro-N-(4-methoxyphenyl)benzamide Does not contain the methanesulfonyl group, which may influence its pharmacological profile

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